molecular formula C14H15ClN2O3 B2673027 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid CAS No. 956204-52-7

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid

Cat. No.: B2673027
CAS No.: 956204-52-7
M. Wt: 294.74
InChI Key: BLSYTCAUWBMMQT-UHFFFAOYSA-N
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Description

3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is a pyrazole-containing benzoic acid derivative characterized by a chloro-substituted pyrazole ring linked via a methylene group to a methoxybenzoic acid scaffold. Its structure features a 4-chloro-3,5-dimethylpyrazole moiety, which is known to enhance metabolic stability and binding affinity in bioactive molecules . The methoxy group at the 4-position of the benzoic acid may influence solubility and electronic properties, while the carboxylic acid group provides a handle for further functionalization or salt formation .

Synthetic routes for such compounds typically involve coupling reactions between pyrazole derivatives and substituted benzoic acids. For example, methyl esters of related structures (e.g., methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate) have been reported as precursors, followed by hydrolysis to yield the carboxylic acid . The compound’s structural analogs are frequently utilized in kinase inhibition studies and as building blocks for targeted therapies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-8-13(15)9(2)17(16-8)7-11-6-10(14(18)19)4-5-12(11)20-3/h4-6H,7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSYTCAUWBMMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole . The reaction conditions typically include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yields and selectivity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Scientific Research Applications

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides in the parasite . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity and leading to the death of the parasite.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazole/Benzoic Acid) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid (Target) 4-Cl, 3,5-dimethyl / 4-OCH₃ C₁₄H₁₅ClN₂O₃ 294.74 Not explicitly listed¹ Intermediate in kinase inhibitors
3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid 4-Br, 3,5-dimethyl / 4-OCH₃ C₁₄H₁₅BrN₂O₃ 339.19 312504-01-1 Research tool in autophagy studies
4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid 4-Cl, 3,5-dimethyl / 4-H (para-substitution) C₁₃H₁₃ClN₂O₂ 264.71 CID 917484 Structural studies via crystallography
4-[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid 4-Cl, 3,5-(CF₂H)₂ / 4-H C₁₃H₉ClF₄N₂O₂ 336.68 1001510-04-8 Enhanced lipophilicity for membrane targeting
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine 4-Cl, 3,5-dimethyl / Propanol side chain C₈H₁₄ClN₃ 187.67 1006348-49-7 Amine-functionalized analog for conjugation

Key Observations:

Positional Isomerism : The target compound’s 3-[(pyrazole)methyl]-4-methoxybenzoic acid structure differs from the para-substituted analog (4-[(pyrazole)methyl]benzoic acid, CID 917484), which lacks the methoxy group. This difference reduces the latter’s polarity and may limit solubility .

Functional Group Variations: The propanolamine derivative (3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine) demonstrates how amine-terminated side chains enable conjugation to other pharmacophores, expanding utility in prodrug design .

Lipophilicity : Bis-difluoromethyl substitution (C₁₃H₉ClF₄N₂O₂) significantly increases hydrophobicity (clogP ~3.2 vs. ~2.1 for the target), making it suitable for CNS-targeting applications .

Biological Activity

3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

The molecular formula for this compound is C14H15ClN2O3C_{14}H_{15}ClN_2O_3 with a molecular weight of approximately 287.74 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H15ClN2O3C_{14}H_{15}ClN_2O_3
Molecular Weight287.74 g/mol
CAS Number956204-52-7
Density1.22 g/cm³
Boiling Point443.4 °C

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

A study demonstrated that certain pyrazole derivatives exhibited IC50 values ranging from 2.43 to 14.65 µM against these cancer cell lines, indicating significant cytotoxic activity . Furthermore, these compounds were found to induce apoptosis in cancer cells through mechanisms involving caspase activation and microtubule destabilization .

The mechanisms by which this compound exerts its biological effects include:

  • Microtubule Destabilization : Compounds similar to this compound have been shown to disrupt microtubule assembly at concentrations as low as 20 µM .
  • Apoptosis Induction : The compound enhances caspase activity significantly at higher concentrations (10 µM), leading to morphological changes characteristic of apoptosis in cancer cells .
  • Targeting Cancer Pathways : Pyrazole derivatives have been implicated in inhibiting key cancer-related targets such as topoisomerase II and EGFR, which are crucial for cancer cell proliferation and survival .

Study on MDA-MB-231 Cells

In a controlled laboratory setting, researchers evaluated the effects of various pyrazole derivatives on MDA-MB-231 breast cancer cells. The study found that specific compounds led to significant reductions in cell viability and induced apoptosis at defined concentrations (IC50 values) over a period of treatment .

Comparative Analysis with Other Compounds

A comparative study involving multiple pyrazole derivatives revealed that some exhibited superior anticancer properties over others, particularly in terms of selectivity towards cancerous versus non-cancerous cells . This highlights the potential for developing targeted therapies based on the structure of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between a pyrazole derivative (e.g., 4-chloro-3,5-dimethyl-1H-pyrazole) and a benzoic acid precursor. Key steps include:

  • Pyrazole activation : Use of polar solvents (e.g., DMF) to facilitate nucleophilic attack .
  • Coupling reaction : Refluxing with a methylene linker (e.g., chloromethyl benzoic acid derivative) under basic conditions .
  • Purification : Crystallization using ethanol/water mixtures improves purity .
    Yield optimization requires precise control of temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions on the pyrazole and benzoic acid moieties .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C13_{13}H13_{13}ClN2_2O3_3; calc. 280.07 g/mol) .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

The compound exhibits limited aqueous solubility due to its hydrophobic pyrazole and methoxy groups. Strategies include:

  • Solubilization : Use of DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .
  • Buffer optimization : Phosphate buffers (pH 7.4) with 0.1% Tween-80 enhance dispersibility .

Advanced Research Questions

Q. What molecular docking strategies predict the compound’s binding affinity to target proteins, and how do structural modifications alter activity?

  • Docking tools : AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., cyclooxygenase-2). The pyrazole’s chlorine and methyl groups enhance hydrophobic binding, while the methoxy group influences steric hindrance .
  • SAR studies : Substituting the chloro group with fluorine improves metabolic stability but reduces potency .

Q. How can collision cross-section (CCS) data from ion mobility spectrometry guide structural analysis?

Predicted CCS values (e.g., 157.9 Ų for [M+H]+^+) correlate with gas-phase conformation. Key applications:

  • Isomer differentiation : Distinguishing between ortho and para substituents via drift time .
  • Conformational stability : Compare experimental CCS with DFT-calculated structures to validate 3D models .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Polymorphism : Multiple crystal forms may emerge due to flexible methylene linker. Slow evaporation from acetone/hexane mixtures promotes single-crystal growth .
  • Twinned data : SHELXPRO resolves overlapping reflections in twinned crystals via HKLF5 format .

Q. How do contradictory bioactivity results across studies inform mechanistic hypotheses?

Discrepancies in IC50_{50} values (e.g., enzyme vs. cell-based assays) may stem from:

  • Membrane permeability : LogP (~2.5) limits intracellular uptake .
  • Metabolic inactivation : Cytochrome P450-mediated demethylation of the methoxy group reduces activity in hepatic assays .
    Validate via LC-MS metabolite profiling and parallel artificial membrane permeability assays (PAMPA).

Q. What computational methods reconcile electronic effects of substituents with observed reactivity?

  • DFT calculations : Gaussian 09 evaluates electron density maps; the chloro group withdraws electrons, deactivating the pyrazole ring toward electrophilic substitution .
  • Hammett plots : Correlate σ^- values of substituents with reaction rates (e.g., hydrolysis of the methyl ester precursor) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC13_{13}H13_{13}ClN2_2O3_3
Molecular Weight280.07 g/mol
Predicted LogP2.5 (ChemAxon)
CCS ([M+H]+^+)157.9 Ų

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation
Demethylated derivativeOverheating during refluxStrict temperature control (<80°C)
DimerizationExcess linker reagentStoichiometric reactant ratios

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